3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound with the molecular formula C14H10FN3O3S2. It is known for its unique properties and versatility, making it suitable for various scientific research applications, including drug discovery, organic synthesis, and material science.
Mechanism of Action
Target of Action
Similar compounds, such as n-benzimidazol-2yl benzamide analogues, have been found to be allosteric activators of human glucokinase (gk) . GK plays a crucial role in glucose metabolism and regulation, making it a significant target for the treatment of type-2 diabetes (T2D) .
Mode of Action
This binding changes the protein’s conformation, enhancing its catalytic action .
Biochemical Pathways
Allosteric activators of GK can significantly affect the biochemical pathways involved in glucose metabolism . By enhancing the activity of GK, these compounds increase the conversion of glucose to glucose-6-phosphate, a critical step in glycolysis . This process helps lower blood glucose levels, providing a therapeutic effect for T2D .
Result of Action
The activation of GK by allosteric activators can lead to significant hypoglycemic effects, beneficial for the therapy of T2D in both animal and human models . By increasing the catalytic action of GK, these compounds help lower blood glucose levels, addressing the hyperglycemia characteristic of T2D .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine under mild conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound has been studied for its potential antifungal and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in material science for developing new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
6-fluorobenzo[d]thiazole amides: These compounds share a similar benzothiazole core and have been studied for their antimicrobial and antifungal properties.
Benthiavalicarb isopropyl: A commercially used fungicide with a similar benzothiazole structure.
Uniqueness
3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is unique due to its specific combination of a fluorine atom, a sulfonamide group, and a benzothiazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3S2/c15-9-3-1-2-8(6-9)13(19)18-14-17-11-5-4-10(23(16,20)21)7-12(11)22-14/h1-7H,(H2,16,20,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWVGYICJUQZNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.